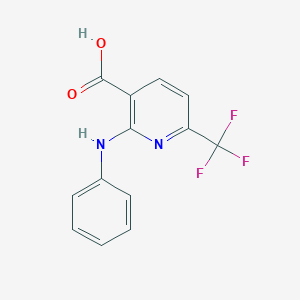
methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate
Übersicht
Beschreibung
methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyloxy, methoxy, and nitro functional groups attached to an indoline core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Benzoylation: The initial step involves the benzoylation of a substituted phenol under low temperature conditions using anhydrous aluminum chloride as a catalyst.
Fries Rearrangement: The hydroxy benzophenones undergo Fries rearrangement to form the desired benzoylated product.
Coupling Reaction: The final step involves coupling the benzoylated product with an indoline derivative in the presence of a coupling reagent such as TBTU and a base like lutidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under suitable conditions.
Reduction: The compound can undergo reduction reactions to convert the nitro groups to amines.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and substituted indoline derivatives .
Wissenschaftliche Forschungsanwendungen
methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzyloxy and methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: These compounds share structural similarities with the indoline core and are known for their biological activities.
Nitrobenzoyl Compounds: Compounds with nitrobenzoyl groups exhibit similar reactivity patterns and are used in various chemical applications.
Uniqueness
methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for studying complex organic reactions and developing new materials and therapeutic agents .
Eigenschaften
Molekularformel |
C25H21N3O9 |
|---|---|
Molekulargewicht |
507.4 g/mol |
IUPAC-Name |
methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C25H21N3O9/c1-35-22-12-18(20(28(33)34)13-23(22)37-14-15-6-4-3-5-7-15)24(29)26-19-11-17(27(31)32)9-8-16(19)10-21(26)25(30)36-2/h3-9,11-13,21H,10,14H2,1-2H3 |
InChI-Schlüssel |
HYOWBZKZJBSGIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)N2C(CC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8378077.png)


![5-Phenylsulfanyl-1h-[1,2,4]triazole](/img/structure/B8378088.png)


